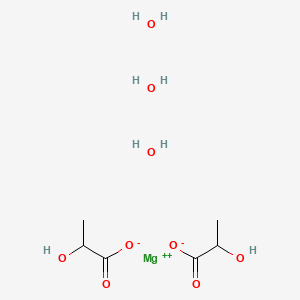

Magnesium 2-hydroxypropanoate trihydrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of magnesium-related compounds involves several innovative methods, including hydrothermal synthesis to produce nanocrystalline magnesium hydroxide with distinct morphologies and high specific surface areas (Ding et al., 2001). Another method involves the synthesis of magnesium metal-organic framework compounds using a bifunctional tetratopic ligand, showcasing the versatility in synthesizing magnesium-based materials (Dietzel, Blom, & Fjellvåg, 2008).

Molecular Structure Analysis

The molecular structure of magnesium compounds has been extensively studied, with research revealing the formation of coordination polymers and the effect of synthesis conditions on molecular arrangements (Dietzel, Blom, & Fjellvåg, 2008). The structural analysis of these compounds provides a foundation for understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Magnesium compounds participate in various chemical reactions, including the formation of magnesium hydroxides modified with tripodal ligands, demonstrating the chemical versatility and reactivity of magnesium-based materials (Muramatsu et al., 2018). These reactions are crucial for developing new materials with tailored properties.

Physical Properties Analysis

The physical properties of magnesium compounds, such as magnesium hydroxide and magnesium oxide, have been a subject of interest due to their applications in various fields. Studies have focused on the synthesis and characterization of these compounds, highlighting their nano-size, high surface area, and potential for use in advanced materials (Kumar & Kumar, 2008).

Chemical Properties Analysis

The chemical properties of magnesium-based compounds are influenced by their synthesis and structural characteristics. Research has demonstrated the ability to dope magnesium hydroxyapatite with ions to modify its properties, emphasizing the adaptability of magnesium compounds to meet specific requirements (Ahmed et al., 2019).

Aplicaciones Científicas De Investigación

Synthesis and Modification

Magnesium hydroxide and magnesium oxide, derivatives close in composition to magnesium 2-hydroxypropanoate trihydrate, have found extensive application in scientific research due to their unique properties. These compounds are synthesized through various methods including precipitation, solvothermal and hydrothermal processes, and more. They have been modified for use as antibacterial agents, neutralizers of pollutants, components of membranes, and notably, as flame retardants and insulating materials. The modification of these compounds using both organic and inorganic compounds is an area of active research, providing insights into new directions for their application in advanced powder technology (Pilarska, Klapiszewski, & Jesionowski, 2017).

Biomedical Applications

Magnesium-doped biphasic calcium phosphate has been studied for its potential in tissue engineering, highlighting magnesium's importance in bone and teeth composition. Magnesium doping improves bone metabolism and mechanical properties without compromising biocompatibility, suggesting its viability for biological applications (Webler, Correia, Barreto, & Fonseca, 2015). Furthermore, magnesium-based composites and alloys are being explored for use in medical devices such as bone fixation, cardiovascular stents, and dental implants. These materials are favored for their mechanical properties and corrosion behavior, making them suitable for biomedical applications (Ali, Hussein, & Al-Aqeeli, 2019).

Sensor Development

Magnesium 2-hydroxypropanoate trihydrate has been utilized in the development of ion-selective electrodes for magnesium(ii) ion determination. This highlights its potential in creating affordable, reliable electrochemical sensors for detecting magnesium in various samples, including mineral water, drug substances, and pharmaceutical formulations (Saad, Ismail, Gaber, & Elzanfaly, 2023).

Hydroxylation and Dehydroxylation Studies

The dehydroxylation of magnesium hydroxide, a process related to magnesium 2-hydroxypropanoate trihydrate, has been studied under high pressures. This research provides insights into the physicochemical properties of magnesium hydroxide and magnesium oxide, crucial for their practical applications, including as a precursor for magnesium oxide (Pfeiffer, 2011).

Fluorescent Probes for Magnesium

Advancements have been made in the development of Mg2+-selective fluorescent dyes for detecting and quantifying magnesium in biological samples. These dyes offer a sensitive tool for studying magnesium's role in various physiological functions and pathological states, providing a more efficient alternative to traditional methods like flame atomic absorption spectroscopy (Sargenti et al., 2017).

Safety And Hazards

Propiedades

IUPAC Name |

magnesium;2-hydroxypropanoate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Mg.3H2O/c2*1-2(4)3(5)6;;;;/h2*2,4H,1H3,(H,5,6);;3*1H2/q;;+2;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNLQXUYQWUDJLB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.O.O.O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16MgO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Magnesium lactate trihydrate | |

CAS RN |

6150-84-1, 18917-93-6 | |

| Record name | Magnesium lactate trihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006150841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, bis[2-(hydroxy-.kappa.O)propanoato-.kappa.O]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di(lactato-O1,O2)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM LACTATE TRIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0890ENQ6C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)

![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)